REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6](=[O:15])[C:7]1[C:12]([Cl:13])=[CH:11][C:10]([Cl:14])=[N:9][CH:8]=1)C.C1COCC1.CO.O.Cl>CCOC(C)=O.CCOCC>[Cl:13][C:12]1[C:7]([C:6]([OH:15])=[O:5])=[CH:8][N:9]=[C:10]([Cl:14])[CH:11]=1 |f:0.1,3.4.5,7.8|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25.95 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C=C1Cl)Cl)=O
|
Name
|
THF MeOH water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
EtOAc Et2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The resulting off-white solid was twice concentrated from toluene
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1C(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.73 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |